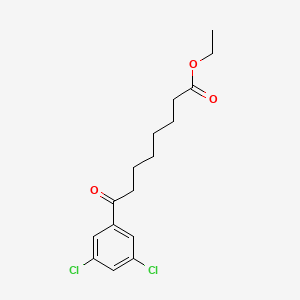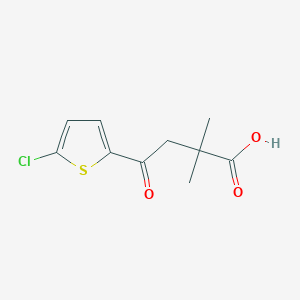
Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate, also known as EDOPO, is a synthetic compound that has been widely studied for its potential medical applications. EDOPO is a white crystalline solid that can be synthesized by a variety of methods. Its structure consists of an ethyl group attached to an 8-oxooctanoate ring with a 3,5-dichlorophenyl group attached. EDOPO has been studied due to its potential applications in medicine, including its use as a drug delivery system and its ability to modulate the activity of certain proteins.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
- A study by Stępniowska et al. (2017) described a method using adsorptive stripping voltammetry for determining the concentration of a related compound, Ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate, in serum. This method offers a sensitive and inexpensive way for detection in biological samples, which can be applicable for substances like Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate (Stępniowska et al., 2017).
Synthesis and Chemical Properties
- Chen et al. (2014) identified a carbonyl reductase capable of reducing Ethyl 8-chloro-6-oxooctanoate, a structurally similar compound, to produce a chiral precursor. This indicates potential pathways for synthesizing derivatives of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate with desired chirality (Chen et al., 2014).
- Research by Bojinov and Grabchev (2003) explored the synthesis of new dyes using compounds structurally related to Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate, suggesting potential applications in dye synthesis and liquid crystal display technologies (Bojinov & Grabchev, 2003).
Catalytic and Synthetic Applications
- Ilies et al. (2017) demonstrated the use of an iron(III) salt in catalyzing the arylation and alkenylation of C(sp3)–H bonds with organoborate reagents. This method could be relevant for the modification or functionalization of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate and related compounds (Ilies et al., 2017).
Photovoltaic Applications
- Zeyada et al. (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which could inform similar applications for Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Molecular and Crystal Structure Analysis
- Studies on various ethyl derivatives and their molecular structures, such as the work by Achutha et al. (2017), offer insights into the molecular configuration and potential interactions of Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate. These analyses are crucial for understanding its chemical behavior and potential applications (Achutha et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-13(17)11-14(18)10-12/h9-11H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGJFGLDTVZCJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645564 |
Source


|
| Record name | Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate | |
CAS RN |
898751-96-7 |
Source


|
| Record name | Ethyl 8-(3,5-dichlorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














